Cas no 82298-40-6 ((+)-trans,trans-Abscisic Acid-d3)

(+)-trans,trans-Abscisic Acid-d3 化学的及び物理的性質
名前と識別子
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- (+)-trans,trans-Abscisic Acid-d3
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- インチ: 1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1
- InChIKey: JLIDBLDQVAYHNE-IBPUIESWSA-N
- ほほえんだ: C(/[C@]1(C(=CC(=O)CC1(C)C)C)O)=C\C(\C([H])([H])[H])=C\C(=O)O
(+)-trans,trans-Abscisic Acid-d3 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A110098-25mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 25mg |
$ 11200.00 | 2023-09-09 | ||
TRC | A110098-10mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 10mg |
$ 3829.00 | 2023-04-19 | ||
TRC | A110098-2.5mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 2.5mg |
$ 1074.00 | 2023-04-19 | ||
TRC | A110098-5mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 5mg |
$ 2027.00 | 2023-04-19 | ||
TRC | A110098-1mg |
(+)-trans,trans-Abscisic Acid-d3 |
82298-40-6 | 1mg |
$ 483.00 | 2023-04-19 |
(+)-trans,trans-Abscisic Acid-d3 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
6. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(+)-trans,trans-Abscisic Acid-d3に関する追加情報
Introduction to (+)-trans,trans-Abscisic Acid-d3 (CAS No. 82298-40-6)
The compound (+)-trans,trans-Abscisic Acid-d3, identified by the CAS number 82298-40-6, is a deuterated derivative of Abscisic Acid (ABA), a crucial plant hormone that plays a significant role in various physiological processes. This introduction delves into the chemical properties, biological significance, and recent research applications of this compound.
Abscisic Acid (ABA) is a sesquiterpene lactone belonging to the class of plant hormones known as phytohormones. It is widely recognized for its involvement in stress responses, seed dormancy, and growth regulation in plants. The deuterated version, (+)-trans,trans-Abscisic Acid-d3, incorporates deuterium atoms into its molecular structure, which can enhance its stability and metabolic tracking capabilities. This modification makes it particularly valuable in biochemical and pharmacological studies.
The chemical structure of (+)-trans,trans-Abscisic Acid-d3 consists of a cyclopentane ring fused to a trans-fused epoxy ring system, with hydroxyl and carboxyl groups positioned strategically to interact with various biological targets. The presence of deuterium atoms at specific positions (typically at the C-2 and C-3 positions) not only improves the compound's longevity in metabolic studies but also allows for more precise detection using mass spectrometry techniques.
One of the most compelling aspects of (+)-trans,trans-Abscisic Acid-d3 is its utility in understanding the mechanisms of ABA signaling pathways. Recent studies have highlighted its role in modulating stress responses in plants, including drought tolerance and cold acclimation. Researchers have utilized this deuterated derivative to track ABA metabolism and identify key enzymes involved in its biosynthesis and degradation.
In addition to its applications in plant biology, (+)-trans,trans-Abscisic Acid-d3 has shown promise in medical research. Its structural similarity to ABA makes it a valuable tool for studying the hormone's interactions with human receptors and enzymes. For instance, researchers have employed this compound to investigate ABA's role in regulating glucose homeostasis and insulin sensitivity, providing insights into potential therapeutic targets for diabetes.
The use of stable isotope labeling techniques, such as those involving (+)-trans,trans-Abscisic Acid-d3, has revolutionized metabolomics and proteomics studies. By incorporating deuterium atoms into biomolecules, scientists can differentiate between endogenous and exogenous substances during metabolic flux analysis. This approach has been particularly useful in elucidating complex metabolic networks and identifying key regulatory pathways.
Recent advancements in analytical chemistry have further enhanced the utility of (+)-trans,trans-Abscisic Acid-d3. Techniques such as deuterium exchange mass spectrometry (DXMS) and high-resolution magic angle spinning (HR-MAS) NMR have enabled researchers to obtain high-resolution structural information about this compound and its interactions with biological targets. These methodologies have been instrumental in characterizing ABA receptor binding sites and understanding the dynamics of hormone-receptor complexes.
The pharmaceutical industry has also shown interest in (+)-trans,trans-Abscisic Acid-d3 due to its potential as an intermediate in drug development. Its stable structure and predictable metabolic behavior make it an attractive candidate for synthesizing novel therapeutic agents targeting ABA-related pathways. For example, researchers are exploring its use in developing treatments for plant stress disorders and exploring its potential applications in human medicine.
In conclusion, the compound (+)-trans,trans-Abscisic Acid-d3 (CAS No. 82298-40-6) represents a significant advancement in both plant science and medical research. Its unique chemical properties and biological activities make it a versatile tool for studying ABA signaling pathways and developing new therapeutic strategies. As research continues to uncover the multifaceted roles of Abscisic Acid, compounds like (+)-trans,trans-Abscisic Acid-d3 will undoubtedly play a pivotal role in shaping future scientific discoveries.
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